5-fluoro-N'-hydroxypyridine-2-carboximidamide
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Overview
Description
Scientific Research Applications
5-fluoro-N’-hydroxypyridine-2-carboximidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution of a nitro group by fluorine, followed by the addition of hydroxylamine to form the carboximidamide group . The reaction conditions often require a basic environment to facilitate the substitution and subsequent reactions.
Industrial Production Methods
Industrial production of 5-fluoro-N’-hydroxypyridine-2-carboximidamide may involve bulk manufacturing processes that utilize readily available fluorinated synthetic blocks and effective fluorinating reagents . The production process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N’-hydroxypyridine-2-carboximidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as hydroxylamine or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while nucleophilic substitution can produce various substituted pyridines .
Mechanism of Action
The mechanism of action of 5-fluoro-N’-hydroxypyridine-2-carboximidamide involves its interaction with molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and interactions with other molecules. This can affect various biological pathways and molecular targets, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-hydroxypyridine: Another fluorinated pyridine derivative with similar chemical properties.
5-fluoro-N’-hydroxypyridine-3-carboximidamide: A structural isomer with different substitution patterns.
Uniqueness
5-fluoro-N’-hydroxypyridine-2-carboximidamide is unique due to its specific substitution pattern and the presence of both fluorine and hydroxylamine groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
5-fluoro-N'-hydroxypyridine-2-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3O/c7-4-1-2-5(9-3-4)6(8)10-11/h1-3,11H,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYBLESITQNCAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1319747-16-4 |
Source
|
Record name | 5-fluoro-N'-hydroxypyridine-2-carboximidamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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